molecular formula C7H12O2 B6209204 6-oxaspiro[3.4]octan-2-ol CAS No. 2708281-90-5

6-oxaspiro[3.4]octan-2-ol

Cat. No.: B6209204
CAS No.: 2708281-90-5
M. Wt: 128.2
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Description

6-Oxaspiro[3.4]octan-2-ol is a bicyclic ether-alcohol characterized by a spiro junction connecting a tetrahydrofuran (oxolane) ring and a cyclobutane moiety, with a hydroxyl group at the 2-position. Its molecular formula is C₇H₁₂O₂, and its structure is defined by the SMILES notation C1CC2(CC1O)COC2 . The compound's stereochemistry and functional group positioning render it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.

Properties

CAS No.

2708281-90-5

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6-oxaspiro[3.4]octan-2-ol involves the use of 2,3-dihydrofuran and 1,3-dichloroacetone. The reaction is typically carried out in an anhydrous environment using tetrahydrofuran as the solvent. The reaction mixture is cooled to -78°C and treated with t-butyllithium. After the addition of the lithiated dihydrofuran solution, the mixture is allowed to warm to 0°C. The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the product is extracted and purified using chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[3.4]octan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers, esters, or amines.

Scientific Research Applications

6-Oxaspiro[3.4]octan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-oxaspiro[3.4]octan-2-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Oxygen vs. Nitrogen Substitution : Replacing the spiro oxygen with nitrogen (e.g., N-BOC-6-azaspiro[3.4]octan-2-ol ) introduces basicity and alters hydrogen-bonding capacity, making it suitable for peptide coupling or catalysis .
  • Functional Group Diversity : The carboxylic acid derivative (C₈H₁₂O₃ ) exhibits higher polarity and acidity (pKa ~4-5) compared to the parent alcohol, enabling use in pH-sensitive applications .
  • Reactivity : Sulfonyl chloride derivatives (e.g., methanesulfonyl chloride ) are highly electrophilic, facilitating nucleophilic substitution reactions, unlike the hydroxyl group in 6-oxaspiro[3.4]octan-2-ol .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Predicted CCS (Ų) [M+H]+ Boiling Point (°C) Solubility Profile
This compound 128.17 123.9 Not reported Moderate in polar solvents
N-BOC-6-azaspiro[3.4]octan-2-ol 227.3 Not reported 338 Low in water; soluble in DCM
6-Oxaspiro[3.4]octane-2-carboxylic acid 156.18 Not reported Not reported High in polar solvents
2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine hydrochloride 203.71 Not reported Not reported High aqueous solubility

Key Observations :

  • Collision Cross-Section (CCS) : The parent alcohol exhibits a CCS of 123.9 Ų for [M+H]+, useful in mass spectrometry-based structural elucidation .
  • Boiling Points : The BOC-protected derivative has a high boiling point (338°C), reflecting its thermal stability .
  • Solubility : Hydrochloride salts (e.g., ethanamine derivative) show enhanced water solubility, critical for biological applications .

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